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molecular formula C9H6BrNO3S B3159546 5-Bromoisoquinoline-8-sulfonic acid CAS No. 862777-69-3

5-Bromoisoquinoline-8-sulfonic acid

Cat. No. B3159546
M. Wt: 288.12 g/mol
InChI Key: PLBHWUSEDWFDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07268142B2

Procedure details

To fuming sulfuric acid at 0° C. was added 5-bromoisoquinoline (20.0 g, 96 mmol), The resultant mixture was warmed to 200° C. for 4 h and was then cooled to rt and poured into 500 mL of ice water. The product was removed via filtration, washed with water and acetone, and dried to give 25 g (90%) of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=O)([OH:3])[OH:2].[Br:6][C:7]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:8]=1[CH:9]=[CH:10][N:11]=[CH:12]2>>[Br:6][C:7]1[CH:16]=[CH:15][C:14]([S:1]([OH:3])(=[O:5])=[O:2])=[C:13]2[C:8]=1[CH:9]=[CH:10][N:11]=[CH:12]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C2C=CN=CC2=CC=C1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
The product was removed via filtration
WASH
Type
WASH
Details
washed with water and acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CN=CC2=C(C=C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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